2,3-Dibromo-4-fluorobenzodifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPGIPXTBCDRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 2,3 Dibromo 4 Fluorobenzodifluoride
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic landscape of 2,3-Dibromo-4-fluorobenzodifluoride.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations involve minimizing the total energy of the molecule with respect to the positions of its atoms.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C1-C2 Bond Length | 1.40 Å |
| C2-C3 Bond Length | 1.39 Å |
| C3-C4 Bond Length | 1.38 Å |
| C4-C5 Bond Length | 1.39 Å |
| C5-C6 Bond Length | 1.40 Å |
| C6-C1 Bond Length | 1.39 Å |
| C2-Br Bond Length | 1.90 Å |
| C3-Br Bond Length | 1.91 Å |
| C4-F Bond Length | 1.35 Å |
Note: The data in this table is illustrative of typical DFT predictions for similar aromatic compounds and is not based on published experimental results for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.compearson.comnih.govtaylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.compearson.com
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. This analysis also provides insights into intramolecular charge transfer possibilities.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.
Vibrational and Electronic Transition Analysis
Spectroscopy is a powerful tool for probing the structure and properties of molecules. Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's behavior.
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
Electronic transitions, observed in UV-Vis spectroscopy, are calculated using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light that promotes an electron from an occupied orbital to an unoccupied orbital.
Comparative Analysis with Experimental Spectroscopic Data
In a typical research workflow, the theoretically predicted spectroscopic data would be compared with experimental spectra. This comparison is crucial for validating the accuracy of the computational model. For instance, the calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. A good agreement between the scaled theoretical frequencies and the experimental IR and Raman peak positions would confirm that the calculated molecular geometry is accurate.
Similarly, the predicted UV-Vis absorption maxima from TD-DFT calculations would be compared with the experimental spectrum. Discrepancies between the theoretical and experimental data can point to specific molecular interactions or environmental effects not accounted for in the gas-phase calculations. In the absence of published experimental spectra for this compound, the theoretical predictions serve as a valuable guide for future experimental work.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally. For this compound, theoretical methods can be used to explore its reactivity in various chemical transformations.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can be employed to locate these transition states and calculate the activation barriers for different possible reaction pathways.
For example, the susceptibility of the aromatic ring to nucleophilic or electrophilic substitution could be investigated. The calculated charge distribution and the shapes of the frontier molecular orbitals would indicate the most likely sites for attack. By modeling the approach of a reactant and calculating the energy changes, the most favorable reaction mechanism can be determined.
Computational Modeling of Halogenation Pathways
The introduction of an additional halogen substituent onto the this compound ring would proceed via an electrophilic aromatic substitution mechanism. Computational modeling is crucial for predicting the regioselectivity of this reaction, determining which of the two available positions (C-5 or C-6) would be favored for substitution.
A standard computational approach involves calculating the relative stabilities of the possible sigma-complex (also known as Wheland) intermediates. chemistryworld.commontclair.edu This method is predicated on the Hammond postulate, which suggests that the stability of the intermediate approximates the stability of the transition state for the reaction. The pathway with the lowest energy intermediate is predicted to be the major reaction pathway.
The process for such a computational investigation would be as follows:
Geometry Optimization: The ground state geometry of this compound would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311+G(d,p).
Intermediate Modeling: The structures of the two possible sigma-complex intermediates for bromination (at C-5 and C-6) would be modeled and their geometries optimized.
Energy Calculation: The electronic energies, including zero-point vibrational energy corrections, would be calculated for the ground state molecule and each intermediate. The relative energies of the intermediates are then determined.
The directing effects of the existing substituents (two bromo groups, one fluoro group, and the aldehyde/difluoromethyl group) are critical. The halogens have competing inductive (-I) and resonance (+R) effects, while the aldehyde/difluoromethyl group is strongly deactivating and meta-directing. wuxiapptec.com DFT calculations would quantify these competing effects to provide a definitive prediction of the most likely halogenation site.
Illustrative Data Table: Predicted Relative Energies of Halogenation Intermediates
The following table presents hypothetical data to illustrate the expected outcomes of a DFT study on the electrophilic bromination of this compound. Actual values would require specific quantum chemical calculations.
| Position of Attack | Intermediate Structure | Relative Energy (kcal/mol) | Predicted Major Product? |
| C-5 | σ-complex with Br at C-5 | 2.5 | No |
| C-6 | σ-complex with Br at C-6 | 0.0 | Yes |
This illustrative data suggests that the intermediate for attack at the C-6 position is more stable, thus predicting that 1,2,3-tribromo-4-fluoro-5-formylbenzene would be the major product of bromination.
Investigation of Nucleophilic and Electrophilic Substitution Mechanisms
Computational chemistry provides deep insight into the mechanisms of both nucleophilic and electrophilic substitution reactions, identifying transition states and calculating activation energy barriers.
Nucleophilic Aromatic Substitution (SNAr)
Polyhalogenated benzaldehydes can be susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms. Computational studies on similar molecules, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, have shown that the regioselectivity of SNAr reactions can be effectively predicted.
The investigative methodology would involve:
Frontier Molecular Orbital (FMO) Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) of this compound would be calculated. The LUMO lobes indicate the most electrophilic sites on the aromatic ring, which are most susceptible to nucleophilic attack. The carbon atom with the largest LUMO lobe is often the preferred site of attack.
Reaction Energy Profile Calculation: The entire reaction pathway for the substitution at each halogenated carbon (C-2, C-3, and C-4) would be modeled. This involves identifying and optimizing the geometries of the reactants, the Meisenheimer complex (the intermediate), the transition states, and the products.
Activation Energy Determination: The energy difference between the reactants and the transition states provides the activation energy (ΔG‡) for each potential substitution pathway. The pathway with the lowest activation energy is the kinetically favored one.
It has been observed in related polyhalogenated benzaldehydes that the initial attack of a nucleophile (like a methoxide ion) may occur at the aldehyde group to form a hemiacetal intermediate. This intermediate then becomes the actual substrate for the subsequent SNAr reaction. A thorough computational study would evaluate both the direct displacement mechanism and this two-step mechanism.
Illustrative Data Table: Predicted Activation Energies for SNAr with Methoxide
The following table presents hypothetical data based on computational methodologies used for analogous compounds to illustrate the predicted kinetic favorability for nucleophilic substitution on this compound.
| Position of Substitution | Leaving Group | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Major Pathway? |
| C-2 | Br⁻ | 22.5 | No |
| C-3 | Br⁻ | 24.1 | No |
| C-4 | F⁻ | 19.8 | Yes |
This hypothetical data suggests that nucleophilic substitution of the fluorine atom at the C-4 position would have the lowest activation barrier, making it the most likely product under kinetic control.
Electrophilic Aromatic Substitution
As discussed in the previous section, computational modeling of electrophilic substitution focuses on the stability of the intermediates formed upon attack of an electrophile. The aldehyde/difluoromethyl group is deactivating, meaning electrophilic substitution will be slower than on benzene (B151609) itself. wuxiapptec.com The combined directing effects of the halogens and the deactivating group will determine the outcome. Computational models can precisely quantify these effects, providing a more reliable prediction than simple qualitative rules, especially for a molecule with multiple, electronically competing substituents. researchgate.netmontclair.edu
After a comprehensive search for scientific literature and spectral data, it has been determined that there is no publicly available experimental spectroscopic information for the chemical compound “this compound.”
Searches for this specific compound, as well as the closely related and more structurally probable "2,3-Dibromo-4-fluorobenzotrifluoride," did not yield any results containing the required data for the specified analytical techniques. This includes:
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
UV-Visible Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
While spectral data exists for other isomers and related halogenated benzotrifluorides, such as 3-Bromo-4-fluorobenzotrifluoride, the strict requirement to focus solely on "this compound" prevents the inclusion of this data as a substitute.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified compound at this time. The lack of available data in scientific databases and literature precludes the creation of the outlined content.
Advanced Spectroscopic Characterization Techniques for 2,3 Dibromo 4 Fluorobenzodifluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Complex Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2,3-Dibromo-4-fluorobenzodifluoride. By spreading the NMR information across two frequency axes, 2D NMR experiments resolve overlapping signals in the 1D spectrum and reveal correlations between different nuclei, providing profound insights into the molecular framework.
Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, a COSY spectrum would be crucial in identifying the connectivity between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly attached to a carbon atom. sdsu.educolumbia.edu This experiment is highly sensitive and allows for the direct assignment of a proton signal to its corresponding carbon signal, simplifying the process of assigning the carbon skeleton. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the context of this compound, HMBC would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the protons to the bromine- and fluorine-substituted carbons.
The following table outlines the expected 2D NMR correlations for this compound.
| Proton (¹H) Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlations (¹H-¹³C) | Expected HMBC Correlations (¹H-¹³C) |
| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |
| CHF₂ | - | C-7 (CHF₂) | C-1, C-2, C-6 |
Note: The numbering of the atoms in this compound is based on standard IUPAC nomenclature.
Mass Spectrometry for Molecular and Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured mass can be uniquely matched to a specific combination of atoms. For this compound, HRMS would confirm its elemental composition of C₇H₃Br₂F₃. nih.gov
| Parameter | Value |
| Molecular Formula | C₇H₃Br₂F₃ |
| Theoretical Exact Mass | 301.85536 Da |
| Observed Mass (Hypothetical) | 301.8551 Da |
| Mass Accuracy (Hypothetical) | < 1 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. researchgate.netnih.gov The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be characteristic of its structure, with losses of bromine, fluorine, and the difluoromethyl group being expected.
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 301.8554 | 222.9495 | Br |
| 301.8554 | 144.0436 | 2Br |
| 301.8554 | 250.8653 | CHF₂ |
| 222.9495 | 144.0436 | Br |
| 222.9495 | 203.9531 | F |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This technique is ideal for assessing the purity of volatile and semi-volatile compounds like this compound. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure and can be used to identify any impurities.
| Parameter | Typical Value/Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-400 m/z |
Reactivity and Derivatization Chemistry of 2,3 Dibromo 4 Fluorobenzodifluoride
Nucleophilic Aromatic Substitution (SNAr) on the Benzodifluoride Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing aldehyde group activates the benzene (B151609) ring of 2,3-dibromo-4-fluorobenzaldehyde (B1407820) towards nucleophilic attack.
In SNAr reactions, the typical leaving group ability follows the order F > Cl ≈ Br > I, which is inverse to the trend in Sₙ1/Sₙ2 reactions and cross-coupling. masterorganicchemistry.comwuxibiology.com This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), and not the cleavage of the carbon-halogen bond. core.ac.uklibretexts.org The highly electronegative fluorine atom is better at stabilizing the negative charge in the transition state.
For 2,3-dibromo-4-fluorobenzaldehyde, the fluorine at C-4 is para to the activating aldehyde group. Electron-withdrawing groups exert their strongest activating effect when positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.org Therefore, the fluorine atom at C-4 is the most likely site for nucleophilic substitution. The bromine atoms at C-2 and C-3 are ortho and meta to the aldehyde, respectively. The ortho position (C-2) is also activated, but the para-relationship generally leads to higher reactivity for the fluorine atom. Computational studies on similar polyhalogenated benzaldehydes have confirmed that the LUMO (Lowest Unoccupied Molecular Orbital) lobes, which indicate the most electrophilic sites, are largest at the positions ortho and para to the aldehyde, making them the most susceptible to nucleophilic attack. wuxibiology.com
A wide range of nucleophiles can be employed in SNAr reactions with activated aryl halides. Common nucleophiles include alkoxides (e.g., sodium methoxide), phenoxides, thiophenoxides, and amines (primary and secondary). wikipedia.orgyoutube.com The reaction conditions are typically mild, often proceeding at or slightly above room temperature in a polar aprotic solvent like DMF or DMSO.
Table 2: Representative SNAr Reactions on Activated Fluoroarenes This table illustrates the scope of nucleophiles and general conditions for SNAr reactions on aromatic systems activated by electron-withdrawing groups, analogous to 2,3-Dibromo-4-fluorobenzaldehyde.
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| RO⁻ (e.g., NaOMe) | Aryl ether | MeOH, 65 °C | wuxibiology.com |
| ArO⁻ (e.g., Phenoxide) | Diaryl ether | K₂CO₃, DMF, 80 °C | core.ac.uk |
| R₂NH (e.g., Piperidine) | N-Aryl amine | DMSO, 100 °C | wikipedia.org |
| RSH (e.g., Thiophenol) | Aryl sulfide | Na₂CO₃, EtOH, Reflux | wikipedia.org |
| Azoles (e.g., Imidazole) | N-Aryl azole | Photoredox catalysis, mild conditions | nih.gov |
Electrophilic Substitution Patterns in Polyhalogenated Benzodifluorides
Electrophilic aromatic substitution (SEAr) on the 2,3-dibromo-4-fluorobenzaldehyde ring is challenging due to the deactivating nature of both the halogen substituents and the aldehyde group. science.govmasterorganicchemistry.com Halogens are ortho-, para-directing but deactivating due to their inductive electron withdrawal outweighing their mesomeric electron donation. The aldehyde group is a strong deactivator and is meta-directing.
In 2,3-dibromo-4-fluorobenzaldehyde, all substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene. To predict the site of a potential electrophilic attack, the directing effects of all substituents must be considered:
Fluorine (C-4): Ortho-directing (to C-3 and C-5).
Bromine (C-3): Ortho-, para-directing (to C-2, C-4, and C-5).
Bromine (C-2): Ortho-, para-directing (to C-3 and C-1/aldehyde).
Aldehyde (C-1): Meta-directing (to C-3 and C-5).
The positions on the ring are C-5 and C-6 (relative to the aldehyde at C-1). Let's re-evaluate the positions relative to the aldehyde:
The position C-5 is meta to the aldehyde, ortho to the C-4 fluorine, and meta to the C-3 bromine.
The position C-6 is ortho to the aldehyde and meta to the C-2 bromine.
The powerful meta-directing effect of the aldehyde group would favor substitution at C-5. The ortho-directing effects of the halogens at C-3 and C-4 also point towards C-5. Therefore, the most likely position for an electrophilic attack, should the reaction proceed under forcing conditions, is the C-5 position. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., with Br₂/FeBr₃). However, the highly deactivated nature of the ring would require harsh reaction conditions, which could lead to side reactions or decomposition.
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org
For 2,3-dibromo-4-fluorobenzotrifluoride (B1413308), the fluorine atom is expected to act as a directing metalation group. Fluorine is known to be a modest DMG, facilitating metalation at the adjacent C-5 position. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) would also influence the acidity of the ring protons. However, the presence of bromine atoms at the 2 and 3 positions introduces significant steric hindrance around the fluorine atom, which may impede the approach of the bulky organolithium base.
Competition between the directing effects of the fluorine and the potential for lithium-halogen exchange at the bromine-substituted positions is a key consideration. In many cases, lithium-halogen exchange is faster than deprotonation, especially with bromine. Therefore, treatment of 2,3-dibromo-4-fluorobenzotrifluoride with an organolithium reagent like n-butyllithium or s-butyllithium at low temperatures would likely lead to the formation of a mixture of lithiated species, with a significant proportion arising from bromine-lithium exchange at either the 2- or 3-position.
Table 1: Expected Reactivity in Directed Ortho-Metalation
| Reagent | Expected Reaction Type | Potential Products |
| n-Butyllithium | Lithium-Halogen Exchange / DoM | 2-Lithio-3-bromo-4-fluorobenzotrifluoride, 3-Lithio-2-bromo-4-fluorobenzotrifluoride, 5-Lithio-2,3-dibromo-4-fluorobenzotrifluoride |
| Lithium diisopropylamide (LDA) | Directed Ortho-Metalation | Predominantly 5-Lithio-2,3-dibromo-4-fluorobenzotrifluoride |
Reactivity Towards Further Halogenation
The introduction of additional halogen substituents onto the 2,3-dibromo-4-fluorobenzotrifluoride ring would be challenging due to the already high degree of halogenation and the deactivating effect of the existing electron-withdrawing groups (-Br, -F, -CF3). Electrophilic aromatic substitution, the typical mechanism for halogenation, is significantly retarded on such electron-deficient rings.
If forced under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts), any further halogenation would be expected to occur at the least sterically hindered and least deactivated position, which is C-6. The directing effects of the existing substituents would guide the incoming electrophile. The trifluoromethyl group is a meta-director, while the fluorine and bromine atoms are ortho, para-directors. In this case, the cumulative effect would likely favor substitution at the C-6 position.
Table 2: Predicted Outcome of Further Halogenation
| Halogenating Agent | Catalyst | Expected Major Product |
| Br2 | FeBr3 | 2,3,6-Tribromo-4-fluorobenzotrifluoride |
| Cl2 | FeCl3 | 6-Chloro-2,3-dibromo-4-fluorobenzotrifluoride |
Selective Chemical Transformations of Halogen Substituents
The differential reactivity of the halogen substituents in 2,3-dibromo-4-fluorobenzotrifluoride allows for selective chemical transformations. The carbon-bromine bonds are significantly weaker than the carbon-fluorine bonds, making the bromine atoms more susceptible to substitution and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The bromine atoms can potentially be displaced by strong nucleophiles. The strong electron-withdrawing character of the trifluoromethyl group activates the ring towards nucleophilic attack. The bromine at the C-3 position, being para to the -CF3 group, would be more activated towards SNAr than the bromine at the C-2 position.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. It is often possible to achieve selective reaction at one of the bromine sites. The C-3 bromine is generally expected to be more reactive than the C-2 bromine due to reduced steric hindrance. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the coupling partner), it may be possible to achieve either mono- or di-substitution. For instance, using a bulky phosphine (B1218219) ligand on the palladium catalyst could enhance selectivity for the less hindered C-3 position.
Lithium-Halogen Exchange: As mentioned in section 4.3.1, selective lithium-halogen exchange at one of the bromine positions is a likely outcome upon treatment with alkyllithium reagents at low temperatures. This provides a route to selectively functionalize the C-2 or C-3 position after quenching the resulting aryllithium species with an electrophile.
Table 3: Predicted Selectivity in Transformations of Halogen Substituents
| Reaction Type | Reagents | Expected Site of Primary Reaction |
| Nucleophilic Aromatic Substitution | NaOMe, heat | C-3 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, base | C-3 |
| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, base | C-3 |
| Lithium-Halogen Exchange | n-BuLi, -78 °C | C-2 and C-3 |
Applications in Advanced Materials and Chemical Synthesis
Building Block for Complex Organic Synthesis
The reactivity of the carbon-bromine bonds in 2,3-Dibromo-4-fluorobenzodifluoride makes it a valuable intermediate for the construction of more intricate molecular frameworks. The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent fluorine and difluoromethyl groups, allows for selective chemical transformations.
Precursor for Pharmaceutical and Agrochemical Intermediates
While specific examples of commercially available pharmaceuticals or agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structure is analogous to motifs found in bioactive molecules. The presence of a fluorinated benzene (B151609) ring is a common feature in many modern drugs and crop protection agents, often enhancing metabolic stability and bioavailability. The bromine atoms serve as handles for introducing other functional groups through cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical and agrochemical intermediates.
Role in the Synthesis of Specialty Chemicals
The synthesis of specialty chemicals often requires building blocks with specific functionalities and substitution patterns. This compound, with its distinct arrangement of halogens, is positioned as a precursor for various specialty chemicals. These can include, but are not limited to, fluorinated dyes, liquid crystals, and other performance chemicals where the unique electronic properties imparted by the fluorine and bromine atoms are desirable.
Integration into Polymeric Materials
The field of polymer science has seen a significant focus on the development of materials with tailored electronic and physical properties. Halogenated aromatic compounds are frequently employed as monomers in the synthesis of such polymers.
Monomer for Conjugated Polymers
This compound can serve as a monomer in the synthesis of conjugated polymers. Through dehalogenative polycondensation reactions, such as Yamamoto or Suzuki-Miyaura cross-coupling, the bromine atoms can be replaced to form new carbon-carbon bonds, leading to the formation of a polymer backbone. The resulting polymers would possess a fluorinated aromatic system, which can influence their solubility, thermal stability, and electronic properties.
Influence of Halogenation on Polymer Properties
| Property | Influence of Halogenation |
| Solubility | The presence of fluorine can enhance solubility in specific organic solvents. |
| Thermal Stability | Carbon-fluorine bonds are strong, which can contribute to increased thermal stability of the polymer. |
| Electronic Properties | The electron-withdrawing nature of fluorine and bromine atoms can lower the HOMO and LUMO energy levels of the polymer, affecting its charge transport characteristics. |
| Interchain Interactions | Halogen bonding, a non-covalent interaction involving halogen atoms, can influence the packing and morphology of the polymer chains in the solid state. |
These modifications are crucial for tuning the performance of the polymer in various applications.
Potential in Optoelectronic and Electronic Materials
The electronic properties of conjugated polymers derived from this compound make them potential candidates for use in optoelectronic and electronic devices. The ability to tune the band gap and energy levels through the incorporation of fluorinated and brominated units is a key advantage. Potential applications for such materials include:
Organic Light-Emitting Diodes (OLEDs): As host materials or as emissive components.
Organic Photovoltaics (OPVs): As electron donor or acceptor materials.
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Detailed research findings on the performance of materials specifically derived from this compound in these applications are an active area of academic and industrial research. The combination of halogenation and the difluoromethyl group provides a unique electronic landscape that continues to be explored for the development of next-generation electronic materials.
Research on "this compound" Reveals No Applications in Catalysis
Despite a comprehensive search for the chemical compound "this compound," no scientific literature or data could be found detailing its application as a core structure for catalysts and ligands, including photocatalysts. While the compound is listed in chemical databases, there is a lack of published research on its use in the fields of advanced materials and chemical synthesis.
The investigation into the applications of "this compound" involved searching for detailed research findings and data related to its potential use as a foundational structure for catalytic materials. However, these searches did not yield any relevant results. Consequently, the requested article section on its role in catalysis cannot be provided at this time due to the absence of available information.
Further research would be required to explore the potential of "this compound" as a precursor for catalysts or ligands and to generate the data necessary to report on its applications in these areas. Without such foundational research, any discussion of its use in catalysis would be purely speculative and would not meet the required standards of scientific accuracy.
Environmental Fate and Degradation Studies of Halogenated Aromatic Compounds General Context for Research Implications
Biodegradation Pathways
The breakdown of halogenated aromatic compounds by living organisms, particularly microorganisms, is a key area of research.
Microbial Degradation Mechanisms of Fluorinated and Brominated Aromatics
Microorganisms have evolved diverse strategies to utilize aromatic compounds as sources of carbon and energy. nih.govresearchgate.net The degradation of halogenated aromatics, however, presents a greater challenge due to the strength of the carbon-halogen bond. nih.gov Microbial consortia, rather than single strains, have often demonstrated greater efficiency in breaking down complex mixtures of pollutants. mdpi.com
The process of microbial degradation of halogenated aromatics can generally be divided into three main stages: an initial attack on the aromatic ring, removal of the halogen atoms (dehalogenation), and subsequent breakdown of the resulting intermediates into central metabolic pathways. nih.gov The initial step in aerobic degradation often involves the action of oxygenase enzymes. nih.gov For some brominated compounds, the presence of an additional carbon source may be necessary to support microbial growth and initiate degradation. mdpi.com
Enzymatic Dehalogenation Processes
Enzymes that can cleave carbon-halogen bonds, known as dehalogenases, are crucial for the detoxification and metabolism of halogenated compounds. researchgate.netnih.govnih.gov These enzymes are broadly classified based on their reaction mechanisms, which can be hydrolytic, oxidative, or reductive. researchgate.net
The cleavage of the carbon-fluorine (C-F) bond is particularly challenging due to its high dissociation energy. researchgate.net However, certain enzymes, such as fluoroacetate (B1212596) dehalogenases and 4-fluorobenzoate (B1226621) dehalogenases, are capable of catalyzing this difficult reaction. researchgate.net Heme dehaloperoxidases are another class of enzymes that can dehalogenate aromatic compounds, including those containing fluorine, through an oxidative mechanism. acs.org The efficiency of enzymatic dehalogenation can be influenced by the type and position of the halogen substituent on the aromatic ring. For instance, some denitrifying bacteria can degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate but not 3-fluorobenzoate (B1230327) or other halogenated benzoates. nih.gov
Abiotic Degradation Mechanisms
In addition to biological breakdown, halogenated aromatic compounds can be degraded by non-biological processes in the environment.
Chemical and Photochemical Transformation Processes
Photochemical transformation, driven by the energy of sunlight, is a significant abiotic degradation pathway for many organic pollutants. nih.gov This process can involve the direct absorption of light by the compound or indirect photoreactions mediated by other substances in the environment. The formation of radical species is often a key step in these transformations. nih.govrsc.orgnih.govacs.org For instance, the irradiation of certain halogenated compounds can lead to the cleavage of the carbon-halogen bond, generating reactive radicals that can undergo further reactions. acs.org The presence of other molecules can facilitate this process through mechanisms like halogen bonding. rsc.orgnih.govacs.org
Mechanistic Understanding of Degradation Processes
A detailed understanding of the mechanisms underlying the degradation of halogenated aromatic compounds is essential for developing effective bioremediation strategies. nih.gov Research in this area focuses on identifying the specific enzymes and metabolic pathways involved, as well as the environmental factors that influence degradation rates. nih.govnih.gov For example, under anaerobic (oxygen-free) conditions, the degradation of aromatic compounds proceeds through different mechanisms than in the presence of oxygen, often involving the initial reduction of the aromatic ring. nih.gov
Q & A
Basic Questions
Q. How can the molecular structure of 2,3-Dibromo-4-fluorobenzodifluoride be experimentally confirmed?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive structural elucidation) and spectroscopic techniques :
- X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- NMR/FT-IR : Compare and NMR chemical shifts with PubChem/NIST databases for fluorinated analogs. For bromine isotopes (/), observe splitting patterns in mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods certified for halogenated compounds.
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Store in amber glass containers under inert gas (argon) at –20°C to prevent degradation.
- Disposal : Neutralize with alkaline ethanol (1 M NaOH in 90% EtOH) before incineration. Follow institutional guidelines for halogenated waste .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer :
- Halogenation : Start with 4-fluorobenzodifluoride. Use at 0°C for regioselective bromination. Monitor reaction progression via TLC (hexane:EtOAc 4:1).
- Purification : Perform column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in halogenated benzene derivatives like this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD for dual-space algorithms to phase heavy atoms (Br/F). Refine with SHELXL using anisotropic displacement parameters.
- Validation : Check for residual electron density (>0.5 e/Å) near Br/F sites. Apply TWIN/BASF commands for twinned crystals .
- Example Workflow :
SHELXD > SHELXE > SHELXL (refinement) > CCDC deposition.
Q. How to address contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate yields using independent methods (e.g., GC-MS, NMR integration).
- Reproducibility Tests : Replicate reactions under controlled conditions (moisture-free, inert atmosphere).
- Error Analysis : Apply iterative qualitative frameworks (e.g., Coursera’s contradiction analysis) to identify variables like catalyst purity or solvent polarity .
Q. What computational tools can predict the physicochemical properties of this compound?
- Methodological Answer :
- PubChem : Extract logP, polar surface area, and molar refractivity from deposited data for analogs (e.g., 3,5-Dibromo-2,6-difluorotoluene) .
- NIST WebBook : Compare experimental vs. calculated IR/Raman spectra using DFT (B3LYP/6-311+G(d,p)) .
- Example Table (Hypothetical Data) :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| Melting Point (°C) | 78–82 | 80.5 |
| logP | 3.2 | 3.1 |
Q. How to design experiments for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), CuI, or Ni(dppf)Cl in Suzuki-Miyaura couplings. Optimize solvent (DMF vs. THF) and base (KCO vs. CsCO).
- Kinetic Monitoring : Use in situ NMR to track intermediate formation.
- Reference Framework : Adapt protocols from fluorobenzyl chloride reactions (e.g., 2,4-Difluorobenzyl chloride in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
